N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide
Description
N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group linked to a sulfanyl-2-oxopropyl moiety. The benzamide component is modified with a trifluoromethyl group at the meta position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-8(21)7-24-13-20-19-11(23-13)6-18-12(22)9-3-2-4-10(5-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHPNVRPUXSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide under photochemical or thermal conditions.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Key Observations :
- The 2-oxopropylsulfanyl group in the target compound is unique compared to the amino-thiazole (7c–7f) or thiazol-2-yl (8d–8h) substituents in analogs. This ketone-containing side chain may influence redox properties or hydrogen-bonding interactions .
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide?
The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a 1,3,4-oxadiazole-2-thiol precursor with a chloromethyl derivative (e.g., 2-oxopropyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature . Key steps include:
- Thiol activation : Deprotonation of the oxadiazole-thiol group by K₂CO₃.
- Alkylation : Substitution of the thiolate with the chloromethyl moiety.
- Purification : Column chromatography or recrystallization for isolation.
Variations in alkylating agents (e.g., RCH₂Cl) allow structural diversification .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate intermediate .
- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reactivity in biphasic systems .
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent to thiol precursor prevents excess reagent degradation .
Advanced monitoring (e.g., TLC or HPLC) ensures reaction completion .
Basic: What spectroscopic methods are used to characterize this compound?
Core techniques include:
- NMR : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~430–450 for typical analogs) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or bioactivity?
Density Functional Theory (DFT) calculations predict:
- Electrophilic sites : Reactivity of the oxadiazole sulfur or benzamide carbonyl .
- Biological target interactions : Molecular docking with enzymes (e.g., kinases) identifies binding affinity using software like AutoDock .
- Solubility parameters : COSMO-RS simulations estimate logP values to guide formulation .
Basic: What biological activities are associated with structurally similar compounds?
Analogous 1,3,4-oxadiazole derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase .
- Anticancer potential : Apoptosis induction via caspase-3 activation .
- Anti-inflammatory effects : COX-2 enzyme inhibition .
Note: Specific data for this compound may require validation due to structural nuances (e.g., trifluoromethyl group) .
Advanced: How can researchers resolve contradictions in biological assay data for this compound?
Strategies include:
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives .
- Off-target screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions .
- Metabolic stability tests : Assess compound degradation in microsomal models to explain variable in vivo/in vitro results .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials to prevent photodegradation of the oxadiazole ring .
- Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the sulfanyl or benzamide groups .
- Temperature : Long-term storage at -20°C in anhydrous DMSO or acetonitrile .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
- Metabolic resistance : Reduces cytochrome P450-mediated oxidation .
- Electron-withdrawing effects : Stabilizes the oxadiazole ring against nucleophilic attack .
Basic: What are the key differences between this compound and its 1,3,4-thiadiazole analogs?
- Electronic properties : Thiadiazoles have lower aromatic stability than oxadiazoles, altering reactivity .
- Bioactivity : Thiadiazole analogs often show stronger antibacterial activity but lower solubility .
- Synthetic complexity : Thiadiazoles require harsher conditions (e.g., P₂S₅ for ring closure) .
Advanced: What strategies can mitigate toxicity risks during preclinical studies?
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks .
- Metabolite identification : LC-MS/MS screens for reactive intermediates (e.g., epoxides) .
- Structure-activity relationship (SAR) tuning : Replace the 2-oxopropyl group with less labile moieties (e.g., cyclopropyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
